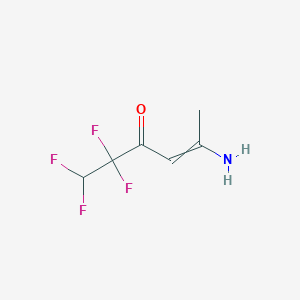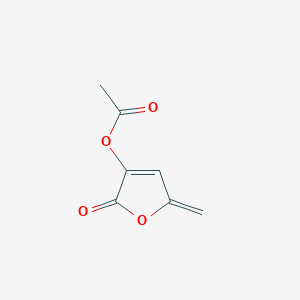![molecular formula C16H23N4O7P B14430660 [2-[Bis(aziridin-1-yl)phosphoryloxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] acetate CAS No. 77887-08-2](/img/structure/B14430660.png)
[2-[Bis(aziridin-1-yl)phosphoryloxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-[Bis(aziridin-1-yl)phosphoryloxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] acetate: is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound features a unique structure that includes aziridine rings, a phosphoryloxymethyl group, and a pyrimidine derivative, making it a subject of interest for researchers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [2-[Bis(aziridin-1-yl)phosphoryloxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] acetate typically involves multiple steps. The process begins with the preparation of the aziridine rings, followed by the introduction of the phosphoryloxymethyl group. The final step involves the coupling of the pyrimidine derivative with the oxolan-3-yl acetate. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aziridine rings, leading to the formation of oxaziridines.
Reduction: Reduction reactions can target the phosphoryloxymethyl group, converting it to a hydroxymethyl group.
Substitution: Nucleophilic substitution reactions can occur at the aziridine rings, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution.
Major Products:
Oxidation: Oxaziridines
Reduction: Hydroxymethyl derivatives
Substitution: Various aziridine derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology: In biological research, the compound is studied for its potential as a DNA cross-linking agent. This property makes it a candidate for use in cancer research, where it can be used to inhibit the replication of cancer cells.
Medicine: The compound’s ability to cross-link DNA also makes it a potential chemotherapeutic agent. Research is ongoing to explore its efficacy and safety in clinical settings.
Industry: In the industrial sector, the compound can be used in the development of new materials with unique properties, such as enhanced thermal stability and resistance to degradation.
Wirkmechanismus
The compound exerts its effects primarily through DNA cross-linking. The aziridine rings react with nucleophilic sites on the DNA, forming covalent bonds that inhibit DNA replication and transcription. This mechanism is particularly useful in cancer treatment, where the goal is to prevent the proliferation of cancer cells. The phosphoryloxymethyl group enhances the compound’s ability to penetrate cell membranes, increasing its efficacy.
Vergleich Mit ähnlichen Verbindungen
Mitomycin C: Another DNA cross-linking agent used in cancer therapy.
Cisplatin: A platinum-based chemotherapeutic agent that forms DNA cross-links.
Cyclophosphamide: An alkylating agent that also targets DNA.
Uniqueness: What sets [2-[Bis(aziridin-1-yl)phosphoryloxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] acetate apart is its unique combination of aziridine rings and a phosphoryloxymethyl group. This structure provides enhanced reactivity and the ability to form stable cross-links with DNA, making it a promising candidate for further research and development.
Eigenschaften
CAS-Nummer |
77887-08-2 |
|---|---|
Molekularformel |
C16H23N4O7P |
Molekulargewicht |
414.35 g/mol |
IUPAC-Name |
[2-[bis(aziridin-1-yl)phosphoryloxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] acetate |
InChI |
InChI=1S/C16H23N4O7P/c1-10-8-20(16(23)17-15(10)22)14-7-12(26-11(2)21)13(27-14)9-25-28(24,18-3-4-18)19-5-6-19/h8,12-14H,3-7,9H2,1-2H3,(H,17,22,23) |
InChI-Schlüssel |
UMGPNKZVFUNETH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(N3CC3)N4CC4)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


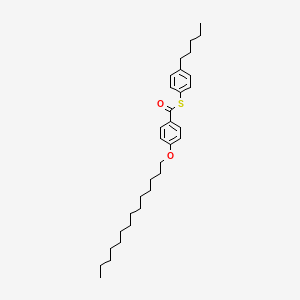
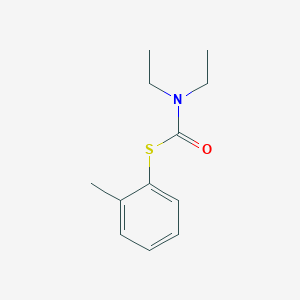
![bis[4-(1H-benzimidazol-2-yl)phenyl]diazene](/img/structure/B14430594.png)
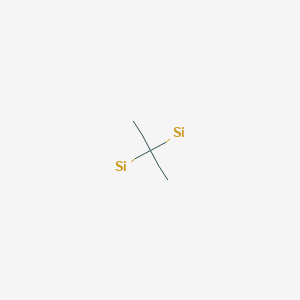
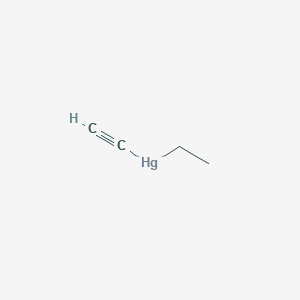


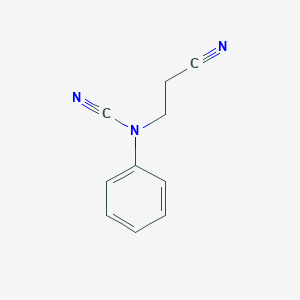
![N-[(1H-Indol-2-yl)methyl]-N'-methylthiourea](/img/structure/B14430620.png)
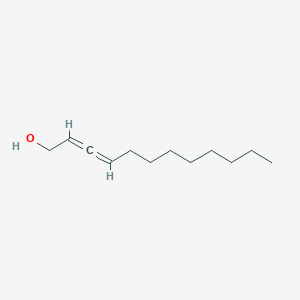
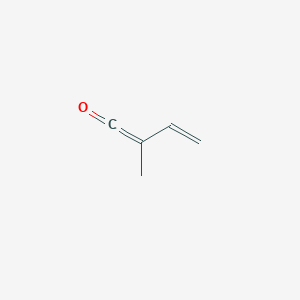
![8-[(Oxolan-2-yl)methyl]-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B14430651.png)
